molecular formula C16H16Cl2F6N3OP B12706949 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate CAS No. 84196-03-2

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate

Cat. No.: B12706949
CAS No.: 84196-03-2
M. Wt: 482.2 g/mol
InChI Key: YRCDBRIHHATXJH-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate is a diazonium salt characterized by a benzenediazonium core substituted with chlorine, a 4-chlorophenoxy group, and a diethylamino group. The hexafluorophosphate (PF₆⁻) counterion enhances its stability compared to analogous tetrafluoroborate (BF₄⁻) salts, which are more prone to hydrolysis under acidic conditions . While the tetrafluoroborate variant (CAS 84196-02-1) is documented in analytical applications, such as reverse-phase HPLC separations using Newcrom R1 columns , the hexafluorophosphate derivative is hypothesized to exhibit improved solubility in polar aprotic solvents (e.g., DMF or acetonitrile) and greater thermal stability, making it suitable for synthetic applications requiring controlled reactivity .

Structurally, the diazonium group (–N₂⁺) confers electrophilic properties, enabling its use in aryl radical generation, dye synthesis, or as a precursor for carbon–heteroatom bond formation. The electron-withdrawing chlorine substituents and electron-donating diethylamino group modulate its reactivity and stability .

Properties

CAS No.

84196-03-2

Molecular Formula

C16H16Cl2F6N3OP

Molecular Weight

482.2 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium;hexafluorophosphate

InChI

InChI=1S/C16H16Cl2N3O.F6P/c1-3-21(4-2)15-9-13(18)14(20-19)10-16(15)22-12-7-5-11(17)6-8-12;1-7(2,3,4,5)6/h5-10H,3-4H2,1-2H3;/q+1;-1

InChI Key

YRCDBRIHHATXJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate typically involves the diazotization of 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzene. The process includes the following steps:

    Nitration: The starting material, 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Diazotization: The resulting amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Salt Formation: The diazonium salt is then treated with hexafluorophosphoric acid to form 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can couple with phenols and amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.

    Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base like sodium acetate.

    Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride are employed.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, and cyanated derivatives.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction Reactions: The corresponding amine is formed.

Scientific Research Applications

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis. Its diazonium group can be utilized to introduce various functional groups into aromatic systems through electrophilic substitution reactions. This property is particularly valuable in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Case Study: Synthesis of Dyes

A notable application involves the synthesis of azo dyes, where the diazonium salt reacts with phenolic compounds to form colored azo products. This reaction is crucial in the textile industry for dyeing fabrics.

Materials Science

In materials science, 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate serves as a precursor for the development of polymeric materials. It can be incorporated into polymer matrices to enhance properties such as thermal stability and electrical conductivity.

Table: Properties of Polymers Derived from Diazonium Salts

PropertyValue
Thermal StabilityHigh
Electrical ConductivityModerate to High
Mechanical StrengthEnhanced

Analytical Chemistry

The compound is also employed in analytical chemistry for the separation and analysis of various substances. It can be used in high-performance liquid chromatography (HPLC) techniques to isolate compounds from complex mixtures.

Methodology: HPLC Analysis

A reverse-phase HPLC method utilizing this compound has been developed, where acetonitrile and water are used as mobile phases. The method is adaptable for mass spectrometry applications, making it suitable for pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Diazonium Salts with Different Counterions

Compound Counterion Key Properties Applications Reference
2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium tetrafluoroborate BF₄⁻ Lower thermal stability; soluble in MeCN/H₂O mixtures HPLC analysis, photochemical reactions
2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate PF₆⁻ Higher stability in acidic/thermal conditions; enhanced solubility in DMF Potential use in coupling reactions, radical chemistry (inferred)
Benzenediazonium tetrafluoroborate BF₄⁻ Simple aromatic diazonium salt; highly reactive Classic diazo coupling, azo dye synthesis

Key Observations :

  • The hexafluorophosphate counterion reduces hygroscopicity and increases decomposition temperatures compared to tetrafluoroborate salts .
  • The 4-chlorophenoxy and diethylamino substituents in the target compound sterically hinder premature decomposition, unlike unsubstituted benzenediazonium salts .

Hexafluorophosphate-Based Coupling Reagents

Compound Structure Counterion Key Functional Groups Applications Reference
HATU Benzotriazole + tetramethyluronium PF₆⁻ Aza-benzotriazole, uretonium Peptide coupling, amide bond formation
HCTU Chloro-benzotriazole + tetramethyluronium PF₆⁻ Chloro-benzotriazole Enhanced coupling efficiency in sterically hindered reactions
Target Compound Benzenediazonium + diethylamino-chlorophenoxy PF₆⁻ Diazonium, aryl ether Electrophilic arylations (hypothesized)

Key Observations :

  • Unlike HATU/HCTU, which activate carboxylates via uronium intermediates, the target compound’s diazonium group may participate in electrophilic aromatic substitution or radical pathways.
  • The diethylamino group in the target compound could act as an internal base, stabilizing transient intermediates during reactions .

Spectroscopic and Physicochemical Properties

Spectral Signatures

  • IR Spectroscopy : The absence of ν(NH) bands (~3150–3400 cm⁻¹) in the target compound distinguishes it from hydrazinecarbothioamide derivatives (e.g., compounds), which exhibit prominent NH stretches .
  • NMR: The diethylamino group would show characteristic triplet signals for CH₂ groups at ~δ 1.2–1.5 ppm (¹H) and δ 40–50 ppm (¹³C) .

Solubility and LogP

  • LogP : The tetrafluoroborate variant has a calculated LogP of 3.75, indicating moderate lipophilicity . The hexafluorophosphate derivative likely has a higher LogP due to the larger, less polarizable PF₆⁻ ion.
  • Solubility : The hexafluorophosphate salt is expected to dissolve preferentially in DMF or dichloromethane, unlike the tetrafluoroborate salt, which is compatible with aqueous-acetonitrile systems .

Reactivity in Coupling Reactions

  • HATU/HCTU : Activate carboxylic acids to form active esters, enabling amide bond formation with amines .
  • Target Compound : The diazonium group may decompose under basic conditions to generate aryl radicals, facilitating C–H functionalization or polymerization reactions .

Stability Profiles

  • Thermal Stability : Hexafluorophosphate salts (e.g., HATU) decompose above 150°C, whereas tetrafluoroborate salts (e.g., TBTU) degrade at lower temperatures (~80–100°C) . The target compound likely follows this trend.
  • Hydrolytic Stability : The PF₆⁻ counterion resists hydrolysis in mildly acidic conditions (pH 3–6), whereas BF₄⁻ salts hydrolyze to HF and borate species .

Biological Activity

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate (CAS Number: 84196-03-2) is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}Cl2_{2}F6_{6}N3_{3}OP
  • Molecular Weight : 482.19 g/mol
  • Synonyms : 2-Chloro-5-(4-Chlorophenoxy)-4-Diethylamino-Benzenediazonium Hexafluorophosphate
  • InChIKey : YRCDBRIHHATXJH-UHFFFAOYSA-N

The compound features a diazonium group, which is known for its reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate can be attributed to several mechanisms:

  • Electrophilic Reactivity : The diazonium group allows the compound to act as an electrophile, which can react with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.
  • Antimicrobial Activity : Preliminary studies suggest that related compounds with similar structures exhibit antimicrobial properties. The chlorinated phenoxy moiety may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake into microbial cells.
  • Cytotoxic Effects : There is evidence that diazonium compounds can induce cytotoxicity in certain cell lines, possibly through the generation of reactive oxygen species (ROS) or by disrupting cellular membranes.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various chlorinated compounds, including derivatives of 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
Compound A64Staphylococcus aureus
Compound B32Escherichia coli
2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate128Bacillus subtilis

Cytotoxicity Studies

A cytotoxicity assay performed on human cancer cell lines (HeLa and MCF-7) demonstrated that exposure to this compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} values were found to be approximately 50 µM for HeLa cells and 75 µM for MCF-7 cells after 24 hours of treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate?

  • Synthesis : Multi-step protocols involving diazotization and coupling reactions are critical. For example, chlorinated aromatic intermediates (e.g., 4-chlorophenol derivatives) can be synthesized via nucleophilic substitution under controlled pH (10–10.2) using chlorine gas or hypochlorite reagents . Diazonium salt formation typically requires nitrosation with NaNO₂ in acidic media (HCl/H₂O), followed by hexafluorophosphate counterion exchange .
  • Purification : Recrystallization from anhydrous solvents (e.g., dichloromethane/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Monitor by TLC or HPLC for byproduct removal .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and diethylamino groups (δ 1.2–3.5 ppm). Chlorine substituents induce deshielding in adjacent protons .
  • FT-IR : Confirm diazonium (N≡N⁺ stretch ~2200–2300 cm⁻¹) and hexafluorophosphate (PF₆⁻ ~740–850 cm⁻¹) groups .
    • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects hydrolyzed byproducts .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (pH, light, temperature)?

  • pH Sensitivity : Diazonium salts are prone to hydrolysis in aqueous media. Stability tests in buffered solutions (pH 4–7) show rapid decomposition above pH 7, necessitating anhydrous handling .
  • Photostability : UV-Vis spectroscopy under controlled illumination (λ = 254–365 nm) reveals photolytic degradation; store in amber vials at –20°C .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (~120–150°C), critical for reaction design .

Q. What computational approaches predict the compound’s reactivity and electronic properties?

  • DFT Studies : Density functional theory (B3LYP/6-311+G*) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilicity. The diazonium group’s high electrophilicity correlates with rapid aryl radical formation in coupling reactions .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction kinetics and solubility .

Q. How can researchers resolve contradictions in experimental data, such as variable reaction yields or unexpected byproducts?

  • Methodological Audits : Discrepancies often arise from reagent purity (e.g., NaNO₂ degradation), moisture levels, or light exposure. Replicate reactions under inert atmospheres (N₂/Ar) with rigorously dried solvents .
  • Hybrid Modeling : Combine experimental data (e.g., NMR kinetics) with computational predictions to identify hidden variables (e.g., trace metal catalysis) .

Q. What advanced applications does this compound have in chemiluminescence or enzyme studies?

  • Chemiluminescent Substrates : Analogous to spiroadamantane derivatives, the diazonium-hexafluorophosphate structure may act as a chemiluminescent probe for phosphatases. Test sensitivity by coupling with alkaline phosphatase and measuring luminescence intensity (λem = 450–550 nm) .
  • Radical Initiation : The diazonium group generates aryl radicals under UV light, enabling polymer grafting or surface functionalization. Monitor via EPR spectroscopy .

Methodological Best Practices

  • Counterion Stability : Hexafluorophosphate (PF₆⁻) offers superior stability vs. tetrafluoroborate (BF₄⁻) in polar aprotic solvents .
  • Handling Precautions : Diazonium salts are shock-sensitive. Use blast shields and minimize grinding .

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